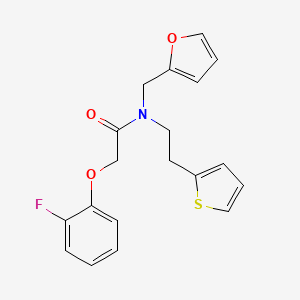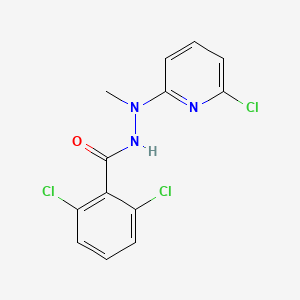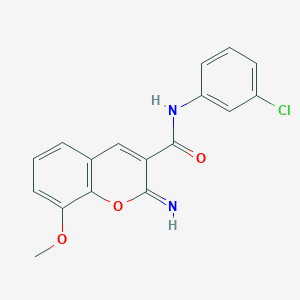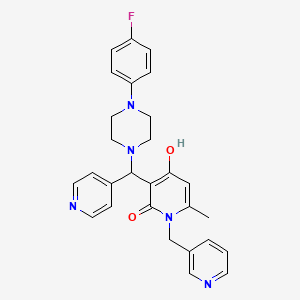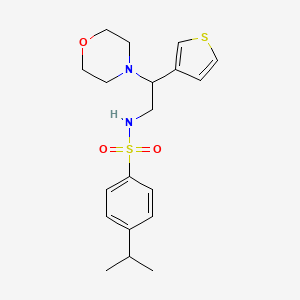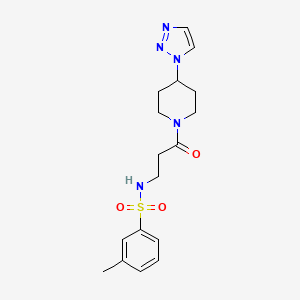
N-(3-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a 1,2,3-triazole, a piperidine, a propyl ketone, and a benzenesulfonamide. The 1,2,3-triazole is a five-membered ring containing two nitrogen atoms and three carbon atoms, with one of the nitrogens bearing a hydrogen atom . The piperidine is a six-membered ring containing one nitrogen atom and five carbon atoms. The propyl ketone is a three-carbon chain with a carbonyl group (C=O) at the middle carbon. The benzenesulfonamide is a benzene ring attached to a sulfonamide group (SO2NH2).
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a 1,2,3-triazole could potentially contribute to thermal stability .Wissenschaftliche Forschungsanwendungen
Structural Investigations
Single-Crystal X-ray and Solid-State NMR Characterization
A study by Pawlak et al. (2021) focused on the structural investigation of a compound closely related to N-(3-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide, specifically AND-1184 and its hydrochloride form. Through single-crystal X-ray and solid-state NMR characterization, the structures of these compounds were elucidated, highlighting the importance of such analyses in understanding the molecular and crystalline structures of potential pharmaceuticals (Pawlak, Szczesio, & Potrzebowski, 2021).
Synthesis and Characterization
Methylbenzenesulfonamide CCR5 Antagonists
Cheng De-ju (2015) explored the synthesis and structural characterization of methylbenzenesulfonamide derivatives, including compounds with the piperidine and triazole moieties. These small molecular antagonists show potential in targeting preparations for the prevention of human HIV-1 infection (Cheng De-ju, 2015).
Corrosion Inhibition
Quantum Chemical and Molecular Dynamic Simulation Studies
Research by Kaya et al. (2016) on piperidine derivatives, including those similar to the queried compound, investigated their adsorption and corrosion inhibition properties on iron surfaces. This study underscores the potential application of these compounds in protecting metals from corrosion, valuable in various industrial settings (Kaya et al., 2016).
Antioxidant and Enzyme Inhibition
Sulphonamides with 1,3,5-Triazine Motifs
A series of benzenesulfonamides incorporating triazine moieties demonstrated moderate antioxidant activities and significant inhibitory effects against enzymes relevant to diseases like Alzheimer's and Parkinson's. This research, conducted by Lolak et al. (2020), highlights the therapeutic potential of such compounds in treating neurodegenerative and pigmentation disorders (Lolak, Boğa, Tuneğ, Karakoc, Akocak, & Supuran, 2020).
Antimicrobial Activity
Sulfanilamide-Derived 1,2,3-Triazoles
A study by Wang, Wan, and Zhou (2010) synthesized sulfanilamide-derived triazole compounds and evaluated their antibacterial and antifungal activities. This research indicates that certain derivatives possess promising antibacterial potency, suggesting potential applications in developing new antimicrobial agents (Wang, Wan, & Zhou, 2010).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methyl-N-[3-oxo-3-[4-(triazol-1-yl)piperidin-1-yl]propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S/c1-14-3-2-4-16(13-14)26(24,25)19-8-5-17(23)21-10-6-15(7-11-21)22-12-9-18-20-22/h2-4,9,12-13,15,19H,5-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYZNPGJVKSXLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2CCC(CC2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-7-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2424618.png)
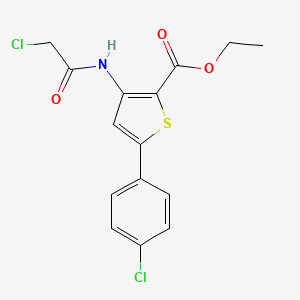
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3,4-dimethoxybenzenecarboxamide](/img/structure/B2424620.png)
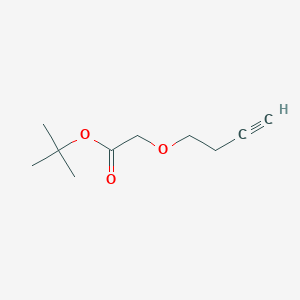

![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2424624.png)
![2-Phenyl-5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2424627.png)
